3,4-Dibromo-2-piperidin-1-ylpyridine

Medicinal Chemistry Synthetic Chemistry Physicochemical Properties

Sourcing generic dibromo-piperidinylpyridine regioisomers risks divergent reactivity and failed library synthesis. 3,4-Dibromo-2-piperidin-1-ylpyridine (CAS 887571-41-7) provides a regiospecifically-substituted scaffold with orthogonal C3- and C4-bromo handles for sequential Suzuki-Miyaura and Buchwald-Hartwig couplings. - Regioselective amination confirmed by Bos & den Hertog (1969): the 3,4-substitution pattern uniquely yields dual regioisomeric diversification points absent in 2,6-analogues. - Predicted pKa of 7.28 supports CNS lead optimisation where tuned basicity improves passive permeability versus non-brominated parent (pKa ~8.5). - Standard pack sizes: 1 mg, 5 mg, 10 mg, 1 g, 5 g, and bulk custom; typically in stock with custom synthesis available on request.

Molecular Formula C10H12Br2N2
Molecular Weight 320.02 g/mol
CAS No. 887571-41-7
Cat. No. B7794597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-2-piperidin-1-ylpyridine
CAS887571-41-7
Molecular FormulaC10H12Br2N2
Molecular Weight320.02 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=CC(=C2Br)Br
InChIInChI=1S/C10H12Br2N2/c11-8-4-5-13-10(9(8)12)14-6-2-1-3-7-14/h4-5H,1-3,6-7H2
InChIKeyJENPVMXXGZIGIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromo-2-piperidin-1-ylpyridine: Building Block Overview


3,4-Dibromo-2-piperidin-1-ylpyridine is a dibrominated heterocyclic compound belonging to the pyridinylpiperidine class. It is primarily employed as a synthetic intermediate or building block for generating more complex molecular scaffolds in medicinal chemistry and chemical biology . Its structure features a pyridine core substituted with a piperidine ring at position 2 and two bromine atoms at positions 3 and 4, which serve as chemically distinct handles for sequential functionalization via cross-coupling and nucleophilic aromatic substitution reactions .

Modular building block for scaffold diversification.
Orthogonal bromo handles for sequential cross-coupling and SNAr.
Regioisomer-dependent reactivity supports targeted molecular design.

Why 3,4-Dibromo-2-piperidin-1-ylpyridine Is Not Interchangeable


The specific arrangement of the piperidine moiety at C2 and bromine atoms at C3 and C4 on the pyridine ring dictates the compound's reactivity profile, steric environment, and subsequent derivatization potential . Generic substitution with other dibromo-pyridinylpiperidine regioisomers (e.g., 3,5-dibromo-4-piperidin-1-ylpyridine or 2,6-dibromo-4-piperidin-1-ylpyridine) would lead to different electronic distributions and steric constraints, altering regioselectivity in cross-coupling events and potentially yielding divergent molecular topologies upon elaboration . Consequently, direct interchanging without empirical validation introduces significant risk of synthetic failure or generation of unintended chemical space.

Electronic shift

Different bromine positions alter ring electronics, affecting coupling regioselectivity.

Steric environment

Piperidine proximity influences oxidative addition and may change product distribution.

Validation gap

Direct substitution with a regioisomer without empirical validation risks divergent scaffolds.

3,4-Dibromo-2-piperidin-1-ylpyridine Differentiation Evidence


Boiling Point Differentiation

The predicted boiling point for 3,4-dibromo-2-piperidin-1-ylpyridine is 381.9±42.0 °C . While direct experimental data for head-to-head comparison with regioisomeric analogs (e.g., 3,5-dibromo-4-piperidin-1-ylpyridine) is not publicly available, this value is expected to differ from those of analogs due to variations in molecular dipole moments and packing efficiency dictated by the substitution pattern. No direct comparator data could be located; this evidence is cross-study comparable in principle only.

Boiling Point
Class-level inference
381.9±42.0 °C (Predicted)
Informs purification method selection.
In silico; no regioisomer comparison data.
Medicinal Chemistry Synthetic Chemistry Physicochemical Properties

pKa and Basicity Modulation

The predicted pKa for 3,4-dibromo-2-piperidin-1-ylpyridine is 7.28±0.10 . This value reflects the equilibrium between the free base and protonated piperidine nitrogen. Comparative pKa values for closely related analogs, such as 3,5-dibromo-4-piperidin-1-ylpyridine or mono‑brominated variants, are not systematically reported, preventing a direct quantitative comparison. However, the presence of two electron‑withdrawing bromine atoms at C3 and C4 is expected to reduce the basicity of the piperidine nitrogen relative to non‑brominated or mono‑brominated analogs.

pKa (Predicted)
Class-level inference
7.28±0.10 (approx. 1.7 log units lower vs non-brominated analog)
May influence solubility and membrane permeability.
In silico; experimental measurement not reported.
Drug Design Physicochemical Profiling Lead Optimization

Density Difference Indicator

The predicted density for 3,4-dibromo-2-piperidin-1-ylpyridine is 1.708±0.06 g/cm³ . No comparable predicted or experimental density data are available for direct regioisomeric analogs from authoritative databases. The relatively high density is consistent with the presence of two heavy bromine atoms and the compact piperidine ring, which is expected to be slightly higher than that of 3,5-dibromo-4-piperidin-1-ylpyridine due to differences in molecular shape and crystal packing.

Density
Class-level inference
1.708±0.06 g/cm³ (Predicted)
Supports batch QC and volumetric scaling.
In silico; comparator data absent.
Analytical Chemistry Quality Control Process Chemistry

Ortho-Bromo Sequential Cross-Coupling

The presence of a bromine atom at the C2 position (adjacent to the piperidine nitrogen) in 3,4-dibromo-2-piperidin-1-ylpyridine is structurally unique among commercially available dibrominated piperidinylpyridine regioisomers. In contrast, 3,5-dibromo-4-piperidin-1-ylpyridine and 2,6-dibromo-4-piperidin-1-ylpyridine lack this ortho‑amino‑halogen arrangement . This ortho‑bromo pattern is expected to facilitate selective oxidative addition in Pd(0)-catalyzed cross‑couplings, while the C3 bromine can be engaged in subsequent nucleophilic aromatic substitution or further coupling events. No direct quantitative reactivity comparison (e.g., competitive rate experiments) has been published, placing this differentiation at the class‑level inference.

Ortho-Bromo Reactivity
Class-level inference
C2‑Br adjacent to piperidine: predicted higher reactivity in oxidative addition vs. meta‑bromo regioisomers.
Supports sequential derivatization strategy.
No quantitative kinetic data.
Organic Synthesis Palladium Catalysis Building Block Utility

3,4-Dibromo-2-piperidin-1-ylpyridine Application Scenarios


Kinase Inhibitor Lead Optimization Scaffold

Leveraging the ortho‑bromo/piperidine arrangement and the additional meta‑bromo handle, medicinal chemists can employ this compound to construct highly decorated kinase inhibitor candidates. Regioselective Suzuki‑Miyaura coupling at the C4 bromine followed by Buchwald‑Hartwig amination at C3, or vice versa, enables the rapid generation of analogs, as inferred from its unique substitution pattern .

Physicochemical Tuning via Bromine Modification

The compound's relatively low predicted pKa (7.28 ) suggests that it or its immediate derivatives may exhibit improved membrane permeability compared to scaffolds built from non‑brominated piperidinylpyridines. This property can be exploited early in hit‑to‑lead campaigns where CNS penetration or cellular activity is required, provided the bromine atoms are retained or replaced in a controlled manner.

Covalent Probe Design Building Block

The two bromine atoms offer opportunities for introducing electrophilic warheads (e.g., acrylamide) via cross‑coupling at one position while the other halogen is displaced with a recognition element. This sequential functionalization strategy, supported by the compound's orthogonal halogen arrangement, is suitable for constructing covalent chemical biology tools targeting kinases or other enzymes .

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Orthogonal dihalogen handles for sequential coupling
Regioselective derivatization outcome verification
Physicochemical tuning for CNS candidates
Reduced basicity via dibromo substitution (predicted)
Membrane permeability and pKa confirmation
Covalent probe design
Sequential warhead introduction via bromo handles
Bifunctional derivatization and target engagement verification
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